DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Catalog No.
S1485226
CAS No.
103476-21-7
M.F
C27H44N7NaO20P3S
M. Wt
934.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium sa...

CAS Number

103476-21-7

Product Name

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Molecular Formula

C27H44N7NaO20P3S

Molecular Weight

934.7 g/mol

InChI

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);

InChI Key

KMNHIBBYYDCBIJ-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]

Substrate for studying enzyme activity:

  • HMG-CoA reductase: HMG-CoA serves as a critical substrate for studying the activity and specificity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) []. This enzyme catalyzes a vital step in cholesterol biosynthesis, making HMG-CoA a valuable tool for understanding cholesterol regulation and the mechanisms of statin drugs, which target HMG-CoA reductase to lower cholesterol levels [].

Investigating metabolic pathways:

  • Terpene and ketone body biosynthesis: HMG-CoA is an intermediate metabolite in the biosynthesis of terpenes, a diverse group of natural products with various applications in medicine, fragrances, and flavors []. Additionally, HMG-CoA plays a role in the production of ketone bodies, which serve as an alternative energy source for the body during periods of fasting or starvation []. Studying HMG-CoA metabolism helps researchers understand these essential pathways and their potential therapeutic implications.

Comparison of reactive acyl-CoA species:

  • AcylCoA profiling: HMG-CoA can be used to compare the acylomes (profiles of acyl-CoA molecules) of different cell types or under various conditions []. This allows researchers to investigate changes in cellular metabolism and identify potential biomarkers for disease diagnosis or treatment monitoring.

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt, commonly referred to as DL-3-hydroxy-3-methylglutaryl-CoA sodium salt, is a significant biochemical compound that serves as an intermediate in the biosynthesis of various biomolecules. It is primarily involved in the mevalonate pathway, which is crucial for the synthesis of cholesterol, steroid hormones, and other essential biomolecules. The compound has a molecular formula of C27H42N7Na2O20P3SC_{27}H_{42}N_{7}Na_{2}O_{20}P_{3}S and a molecular weight of approximately 955.62 g/mol. It typically appears as a white to off-white powder and is soluble in water, forming a clear solution at a concentration of 5% .

Within the mevalonate pathway. Notably, it can undergo:

  • Hydrolysis: It can be hydrolyzed to yield acetoacetyl-CoA and acetyl-CoA, which are essential for fatty acid synthesis and energy production.
  • Reduction: This compound can be reduced to form mevalonate, a precursor in cholesterol biosynthesis.
  • Condensation: It may also condense with other substrates to form larger molecules involved in lipid metabolism .

The biological activity of DL-3-hydroxy-3-methylglutaryl coenzyme A sodium salt is primarily linked to its role in lipid metabolism. It acts as a substrate for the enzyme HMG-CoA reductase, which catalyzes the rate-limiting step in cholesterol biosynthesis. Inhibition of this enzyme by statins leads to decreased levels of cholesterol in the bloodstream, which is beneficial for cardiovascular health. Additionally, this compound has been studied for its effects on cellular signaling pathways, particularly those involving mTORC1 regulation, which is important for cell growth and metabolism .

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt can be synthesized through various methods:

  • Enzymatic Synthesis: Using specific enzymes like HMG-CoA synthase to catalyze the condensation of acetyl-CoA and acetoacetyl-CoA.
  • Chemical Synthesis: This involves multi-step organic synthesis techniques that may include protection-deprotection strategies for functional groups to yield the final product.
  • Total Synthesis: Advanced synthetic methods may also be employed to create this compound from simpler organic molecules through a series of reactions .

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt has several applications:

  • Pharmaceutical Research: It is extensively used in studies related to cholesterol metabolism and the development of statin drugs.
  • Biochemical Studies: This compound serves as a standard in biochemical assays for measuring enzyme activity related to lipid metabolism.
  • Nutraceuticals: It is also explored for potential benefits in dietary supplements aimed at managing cholesterol levels .

Research has shown that DL-3-hydroxy-3-methylglutaryl coenzyme A sodium salt interacts with various biological molecules:

  • HMG-CoA Reductase Inhibitors: It competes with statins at the active site of HMG-CoA reductase, influencing cholesterol synthesis.
  • Cell Signaling Pathways: Studies have indicated its role in modulating pathways such as mTORC1, impacting cell growth and proliferation .
  • Metabolic Disorders: Investigations into its effects on metabolic syndromes have highlighted its potential therapeutic roles in conditions like type 2 diabetes and obesity .

Several compounds share structural or functional similarities with DL-3-hydroxy-3-methylglutaryl coenzyme A sodium salt:

Compound NameStructure SimilarityPrimary Use
3-Hydroxy-3-methylglutaryl coenzyme AHighCholesterol synthesis precursor
MevalonateModerateIntermediate in cholesterol biosynthesis
Acetoacetyl-CoAModeratePrecursor for fatty acid synthesis
Statins (e.g., Atorvastatin)LowCholesterol-lowering drugs

Uniqueness

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its specific role as a substrate for HMG-CoA reductase and its direct involvement in the mevalonate pathway, distinguishing it from other similar compounds that may not play such a central role in lipid metabolism or have different regulatory mechanisms.

Acetyl-CoA and Acetoacetyl-CoA Condensation Mechanism

The formation of HMG-CoA begins with the condensation of two acetyl-CoA molecules into acetoacetyl-CoA, catalyzed by β-ketothiolase (acetyl-CoA acetyltransferase). This Claisen condensation reaction involves the nucleophilic attack of the enolate form of one acetyl-CoA on the carbonyl carbon of a second acetyl-CoA, forming a carbon-carbon bond [3] [4]. The reaction mechanism relies on two oxyanion holes within the thiolase active site: one stabilizes the enolate intermediate, while the other stabilizes the tetrahedral transition state during C–C bond formation [3].

Subsequently, HMG-CoA synthase catalyzes the addition of a third acetyl-CoA to acetoacetyl-CoA. The enzyme’s catalytic cysteine residue acts as a nucleophile, forming a thioester intermediate with acetyl-CoA before transferring the acetyl group to acetoacetyl-CoA [4]. This step produces the branched-chain intermediate HMG-CoA, which contains a 3-hydroxy-3-methylglutaryl moiety linked to coenzyme A. The reaction is reversible under physiological conditions but favors HMG-CoA synthesis due to substrate availability and cellular compartmentalization [2] [4].

HMG-CoA Synthase Catalytic Function

HMG-CoA synthase (EC 2.3.3.10) operates through a ping-pong mechanism. In the first step, the enzyme’s cysteine residue (Cys89 in bacterial homologs) undergoes acetylation by acetyl-CoA, releasing free coenzyme A. The acetyl-enzyme intermediate then reacts with acetoacetyl-CoA, forming HMG-CoA and regenerating the free enzyme [4] [6]. Structural studies reveal that a conserved catalytic triad—Cys89, Asn316, and His348—orchestrates proton transfers and stabilizes reaction intermediates [3].

Mitochondrial and cytosolic isoforms of HMG-CoA synthase (HMGCS2 and HMGCS1, respectively) exhibit distinct roles:

  • HMGCS2: Localized in mitochondria, this isoform drives ketogenesis by condensing acetoacetyl-CoA and acetyl-CoA into HMG-CoA, which is subsequently cleaved by HMG-CoA lyase into acetoacetate [5] [7].
  • HMGCS1: Found in the cytosol, this isoform supports cholesterol biosynthesis by producing HMG-CoA for reduction to mevalonate via HMG-CoA reductase [6] [8].

Table 1: Tissue Distribution of HMG-CoA Synthase Isoforms

TissueHMGCS1 (Cytosolic)HMGCS2 (Mitochondrial)
LiverModerateHigh
IntestineHighHigh
KidneyModerateHigh
TestisHighModerate
Adipose TissueLowAbsent

Data adapted from immunohistochemical studies [5] [6].

Tissue-Specific Variations in HMG-CoA Biosynthesis

HMG-CoA production is compartmentalized and tissue-dependent:

  • Liver: Mitochondrial HMGCS2 dominates, enabling ketogenesis during fasting or insulin deficiency. The cytosolic HMGCS1 pathway remains active for basal cholesterol synthesis [5] [7].
  • Intestinal Epithelium: Both isoforms are highly expressed, supporting ketone body production during prolonged fasting and local cholesterol synthesis for membrane maintenance [5].
  • Steroidogenic Tissues: Leydig cells in testes and theca cells in ovaries express mitochondrial HMGCS2 to generate cholesterol precursors for steroid hormone synthesis, bypassing the need for cytosolic HMGCS1 [5].

In non-hepatic tissues like skeletal muscle, HMGCS1 is absent, restricting HMG-CoA production to mitochondrial ketolysis rather than cholesterol synthesis [6].

Regulatory Control of HMG-CoA Production

Transcriptional Regulation

  • Mitochondrial HMGCS2: Induced by peroxisome proliferator-activated receptor α (PPARα) during fasting, which binds to peroxisome proliferator response elements (PPRE) in the HMGCS2 promoter. Glucagon signaling via cAMP and fatty acids synergistically enhances PPARα activity [7]. Insulin suppresses HMGCS2 transcription through FOXO1 inactivation [7].
  • Cytosolic HMGCS1: Regulated by sterol regulatory element-binding proteins (SREBPs), which activate transcription under low cholesterol conditions. SREBP-2 preferentially drives HMGCS1 expression in cholesterol-synthesizing tissues like the liver and intestine [8].

Post-Translational Modulation

  • Acetylation: Mitochondrial HMGCS2 activity is enhanced by SIRT3-mediated deacetylation during calorie restriction, linking ketogenesis to cellular energy status [5].
  • Phosphorylation: Cytosolic HMGCS1 is inhibited by AMP-activated protein kinase (AMPK) during energy stress, diverting acetyl-CoA toward ATP production rather than cholesterol synthesis [8].

Substrate-Level Control

  • Acetyl-CoA Availability: Elevated acetyl-CoA pools from β-oxidation or glucose catabolism drive HMG-CoA synthesis. In mitochondria, citrate export to the cytosol partitions acetyl-CoA between ketogenesis and cholesterologenesis [2] [5].
  • Feedback Inhibition: Cholesterol suppresses SREBP processing, reducing HMGCS1 transcription. Mevalonate pathway intermediates like farnesyl pyrophosphate inhibit HMG-CoA reductase but do not directly affect HMG-CoA synthase [8].

Dates

Modify: 2024-04-15

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